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Introduction

CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera
(PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).
[1][2] As a heterobifunctional molecule, CW-3308 recruits BRD9 to the Cereblon (CRBN) E3
ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of
BRD9.[3] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling
complex and has emerged as a therapeutic target in cancers such as synovial sarcoma and
rhabdoid tumors.[1][4] Preclinical studies have demonstrated that oral administration of CW-
3308 effectively inhibits tumor growth in xenograft mouse models.[1][2]

These application notes provide a comprehensive guide for the utilization of CW-3308 in a
xenograft mouse model, with a focus on the HS-SY-II synovial sarcoma cell line. Detailed
protocols for establishing the xenograft model, preparing and administering CW-3308, and
assessing its efficacy and toxicity are provided.

Mechanism of Action and Signaling Pathway

CW-3308 induces the degradation of BRD9, a key component of the ncBAF chromatin
remodeling complex. The degradation of BRD9 disrupts the function of this complex, leading to
downstream effects on gene transcription. Key signaling pathways affected by BRD9
degradation include the downregulation of MYC target genes and alterations in ribosome
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biogenesis.[3] Furthermore, BRD9 has been implicated in the regulation of the p53 pathway
and the JAK-STAT signaling cascade. The degradation of BRD9 can therefore lead to cell cycle
arrest and apoptosis in susceptible cancer cells.
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CW-3308 mechanism of action and downstream signaling effects.
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Data Presentation

In Vitro Potency of CW-3308

Cell Line Cancer Type DC50 (nM) Dmax (%)
G401 Rhabdoid Tumor <10 >90
HS-SY-1I Synovial Sarcoma <10 > 90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

vo Pl Kineti | Effi  CW-330

Parameter Value Species
Oral Bioavailability 91% Mouse
BRD9 Protein Reduction
) > 90% Mouse (HS-SY-II Xenograft)
(single oral dose)
Tumor Growth Inhibition Effective Mouse (HS-SY-II Xenograft)

Experimental Protocols
HS-SY-Il Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of HS-SY-II human synovial sarcoma
cells into immunodeficient mice.

Materials:

HS-SY-II cells

Cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel® (or similar basement membrane matrix)
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e Immunodeficient mice (e.g., NOD-SCID or NSG, female, 6-8 weeks old)
e Syringes (1 mL) and needles (27-gauge)

o Calipers

Procedure:

e Culture HS-SY-II cells to 70-80% confluency.

e Harvest cells by trypsinization, wash with PBS, and perform a cell count and viability
assessment (trypan blue exclusion). Cell viability should be >90%.

¢ Resuspend the cell pellet in a 1.1 mixture of sterile, serum-free medium and Matrigel® at a
concentration of 5 x 1077 cells/mL.

e Anesthetize the mouse.

e Inject 100 pL of the cell suspension (5 x 1076 cells) subcutaneously into the right flank of
each mouse.

e Monitor the mice regularly for tumor formation.

e Once tumors are palpable, begin measuring tumor volume 2-3 times per week using
calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

o When the average tumor volume reaches approximately 100-150 mms3, randomize the mice
into treatment and control groups.

Culture HS-SY-II Prepare Cell Subcutaneous Monitor Tumor Randomize Mice Initiate CW-3308
Cells Suspension Injection into Mice Growth into Groups Treatment

Click to download full resolution via product page

Experimental workflow for a xenograft mouse model study.

Preparation and Administration of CW-3308
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This protocol details the preparation of CW-3308 for oral gavage and its administration to mice.
Materials:

e CW-3308

e Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

e Balance, weigh boats, spatulas

» Vortex mixer and/or sonicator

o Oral gavage needles (20-22 gauge, straight or curved with a ball tip)

e Syringes (1 mL)

Procedure:

e Preparation of Dosing Solution:

1. Calculate the required amount of CW-3308 based on the desired dose (e.g., 10 mg/kg)
and the number and weight of the mice.

2. Prepare the vehicle solution (0.5% methylcellulose and 0.2% Tween 80 in sterile water).

3. Weigh the calculated amount of CW-3308 and suspend it in the appropriate volume of the
vehicle.

4. Vortex and/or sonicate the suspension to ensure it is homogeneous before each
administration.

o Oral Gavage Administration:

1. Weigh each mouse to determine the precise volume of the dosing solution to be
administered (typically 10 mL/kg body weight).

2. Gently restrain the mouse.
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3. Measure the appropriate volume of the CW-3308 suspension into a syringe fitted with an
oral gavage needle.

4. Carefully insert the gavage needle into the mouse's esophagus and administer the
suspension directly into the stomach.

5. Administer the treatment as per the predetermined schedule (e.g., once daily). The control
group should receive the vehicle only.

Assessment of Efficacy and Toxicity

This protocol outlines the procedures for monitoring tumor growth and assessing the toxicity of
CW-3308.

Materials:
o Calipers
» Balance
» Data collection sheets or software
Procedure:
» Efficacy Assessment:
1. Measure tumor dimensions with calipers 2-3 times per week.
2. Calculate tumor volume for each mouse.
3. At the end of the study, euthanize the mice and excise the tumors.
4. Weigh the excised tumors.

5. Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 -
(Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

o Toxicity Assessment:
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1. Monitor the body weight of each mouse 2-3 times per week. Significant weight loss (>15-
20%) may indicate toxicity.

2. Observe the mice daily for any clinical signs of toxicity, such as changes in posture,
activity, grooming, and fur texture.

3. At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for
histopathological analysis to assess for any treatment-related toxicities.

Conclusion

CW-3308 is a promising BRD9-degrading PROTAC with demonstrated in vivo anti-tumor
activity. The protocols provided herein offer a framework for conducting xenograft mouse model
studies to further evaluate the efficacy and safety of CW-3308. Adherence to proper animal
handling and experimental techniques is crucial for obtaining reliable and reproducible data.
Further studies are warranted to explore the full therapeutic potential of CW-3308 in various
BRD9-dependent cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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